6,8-dichloro-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one
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Overview
Description
6,8-DICHLORO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE is a complex organic compound with significant potential in various scientific fields This compound features a chromenone core, which is a fused ring system containing both benzene and pyrone rings, and is substituted with a piperazine moiety linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DICHLORO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6,8-DICHLORO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while substitution reactions can introduce various functional groups at the chlorine positions .
Scientific Research Applications
6,8-DICHLORO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6,8-DICHLORO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-4H-chromen-4-one: Lacks the piperazine and pyridine moieties, resulting in different chemical properties and biological activities.
2-{4-[2-(Pyridin-2-yl)ethyl]piperazine-1-carbonyl}-4H-chromen-4-one:
Uniqueness
The presence of both chlorine atoms and the piperazine-pyridine moiety in 6,8-DICHLORO-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE makes it unique. These structural features enhance its reactivity and allow for diverse chemical modifications, making it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C21H19Cl2N3O3 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
6,8-dichloro-2-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]chromen-4-one |
InChI |
InChI=1S/C21H19Cl2N3O3/c22-14-11-16-18(27)13-19(29-20(16)17(23)12-14)21(28)26-9-7-25(8-10-26)6-4-15-3-1-2-5-24-15/h1-3,5,11-13H,4,6-10H2 |
InChI Key |
IVTKDKJXIQGUFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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